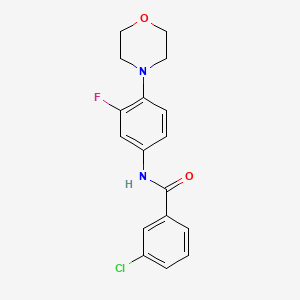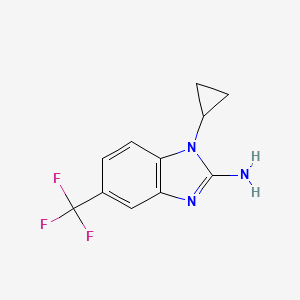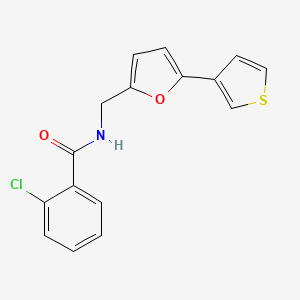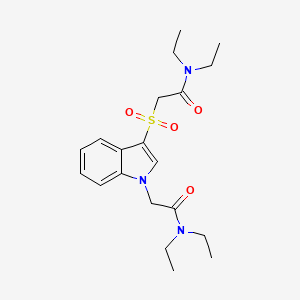
3-chloro-N-(3-fluoro-4-morpholinophenyl)benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “3-chloro-N-(3-fluoro-4-morpholinophenyl)benzenecarboxamide” are not available, related compounds have been synthesized. For instance, the precursor compound 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions . This was followed by its nitro group reduction with Fe/NH4Cl .Applications De Recherche Scientifique
3-chloro-N-(3-fluoro-4-morpholinophenyl)benzenecarboxamide(3-fluoro-4-morpholinophenyl)benzenecarboxamide has been used in a variety of scientific research applications. This compound has been used as a building block for the synthesis of various small molecule compounds such as pyrimidines and quinolines. It has also been used in the synthesis of novel pharmacological agents, such as inhibitors of protein-tyrosine kinases and inhibitors of HIV-1 integrase. In addition, this compound has been used in the synthesis of various peptide and peptidomimetic drugs.
Mécanisme D'action
Target of Action
The primary target of 3-chloro-N-(3-fluoro-4-morpholinophenyl)benzenecarboxamide is the DNA Gyrase enzyme . This enzyme is crucial for bacterial DNA replication, making it an attractive target for antibacterial agents .
Mode of Action
The compound interacts with the DNA Gyrase enzyme, inhibiting its function . This interaction disrupts the supercoiling and uncoiling of bacterial DNA, which is necessary for replication and transcription . The disruption of these processes leads to the death of the bacterial cells .
Biochemical Pathways
The inhibition of the DNA Gyrase enzyme disrupts the bacterial DNA replication pathway . This disruption prevents the bacteria from multiplying, thereby stopping the spread of the infection .
Result of Action
The molecular and cellular effects of the compound’s action result in significant antibacterial activity . Specifically, the compound has shown superior activity against Enterobacter aerogenes and Bacillus subtilis .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-chloro-N-(3-fluoro-4-morpholinophenyl)benzenecarboxamide(3-fluoro-4-morpholinophenyl)benzenecarboxamide in laboratory experiments has several advantages and limitations. One advantage is that this compound is relatively easy to synthesize using a variety of methods. In addition, this compound has been used in a variety of scientific research applications and has been found to have anti-proliferative and pro-apoptotic effects in various cell lines. However, this compound is not yet fully understood and further research is needed to fully elucidate its biochemical and physiological effects.
Orientations Futures
There are several potential future directions for 3-chloro-N-(3-fluoro-4-morpholinophenyl)benzenecarboxamide(3-fluoro-4-morpholinophenyl)benzenecarboxamide. One potential direction is to further investigate the biochemical and physiological effects of this compound in different cell lines. In addition, this compound can be further investigated for its potential use as a drug candidate for the treatment of various diseases. Finally, further research can be conducted to develop more efficient and cost-effective synthesis methods for this compound.
Méthodes De Synthèse
3-chloro-N-(3-fluoro-4-morpholinophenyl)benzenecarboxamide(3-fluoro-4-morpholinophenyl)benzenecarboxamide can be synthesized using a variety of methods. One method involves the reaction of 4-morpholinophenylmagnesium bromide with 3-chloro-N-fluoro-benzenecarboxamide in the presence of a catalytic amount of N,N-diisopropylethylamine (DIPEA). This reaction yields the desired product in good yield. Another method involves the use of 3-chloro-N-fluoro-benzenecarboxamide and 4-morpholinophenylmagnesium bromide in the presence of a catalytic amount of trifluoromethanesulfonic acid (TFSA). This reaction also yields the desired product in good yield.
Propriétés
IUPAC Name |
3-chloro-N-(3-fluoro-4-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-13-3-1-2-12(10-13)17(22)20-14-4-5-16(15(19)11-14)21-6-8-23-9-7-21/h1-5,10-11H,6-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJSIRVAVZPHJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(4-Methoxythian-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2852988.png)
![2-([1,1'-biphenyl]-4-yl)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2852989.png)


![2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2852993.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2852994.png)
![4-bromo-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2852999.png)

